

Application Notes and Protocols: 5-OxoETE Methyl Ester

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Compound of Interest

Compound Name: 5-OxoETE methyl ester

Cat. No.: B3026266

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Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway, which is involved in various inflammatory responses.[1][2] It is synthesized from 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] 5-Oxo-ETE exerts its biological effects primarily through the G protein-coupled receptor OXER1 (oxoeicosanoid receptor 1), which is highly expressed on inflammatory cells like eosinophils, neutrophils, and monocytes.[1][3] As a powerful chemoattractant for these cells, 5-oxo-ETE is a key player in allergic reactions and inflammation.[4][5]

The methyl ester form, **5-OxoETE methyl ester**, serves as a more stable and cell-permeable analog of 5-oxo-ETE. It is an effective agonist for the OXER1 receptor, making it a valuable tool for studying the downstream signaling pathways and physiological roles of 5-oxo-ETE in various cellular and disease models.[6] For instance, **5-OxoETE methyl ester** demonstrates a higher maximal response than its parent compound in β -arrestin recruitment assays, with an EC50 value of 1.54 μ M.[6][7]

Commercial Sources and Purity

5-OxoETE methyl ester is commercially available from specialized chemical suppliers. The purity and formulation are critical for experimental reproducibility.

Supplier	Product Name	Purity	Formulation	CAS Number
Cayman Chemical	5-OxoETE methyl ester	≥95%	A solution in ethanol	74785-00-5
Avanti Polar Lipids	5-OxoETE	>98%	Ethanol (for the parent compound)	106154-18-1

Note: Data for Avanti Polar Lipids is for the parent compound 5-OxoETE, as specific data for the methyl ester was not found in the search results. Researchers should verify the availability of the methyl ester form directly.

Biological Activity and Applications

5-OxoETE and its methyl ester are potent agonists of the OXER1 receptor, triggering a cascade of intracellular events. Their primary application in research is to probe the function of this signaling axis in inflammatory and other pathological processes.

Key Biological Activities:

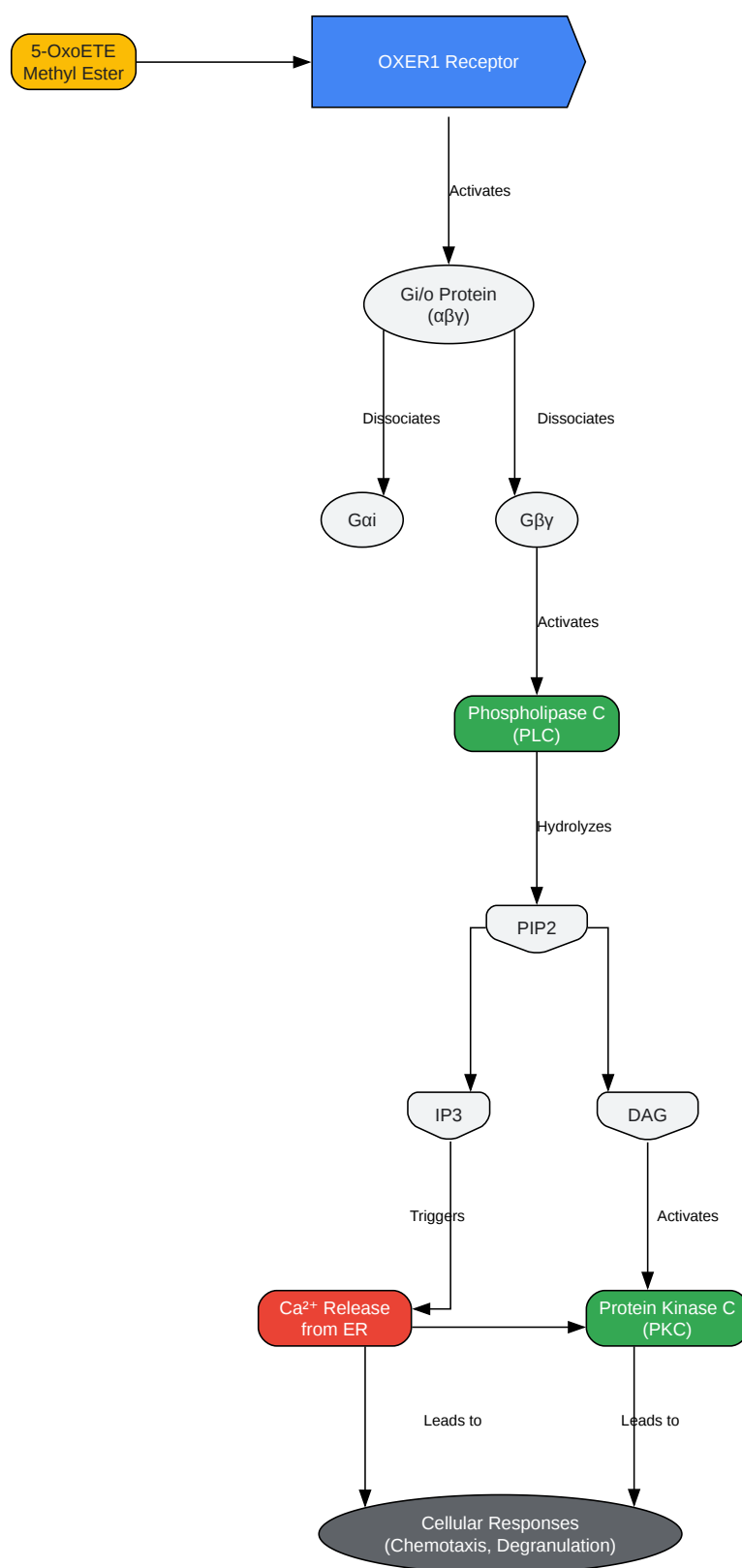
- Chemotaxis: Potently stimulates the migration of eosinophils, neutrophils, and monocytes.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Calcium Mobilization: Induces a rapid increase in cytosolic calcium levels in neutrophils, with an EC50 value of 2 nM for the parent compound 5-OxoETE.[\[2\]](#)[\[8\]](#)
- Cell Activation: Promotes degranulation and activation of the MAPK pathway in granulocytes.[\[4\]](#)[\[8\]](#)
- Receptor Activation: The methyl ester is a confirmed OXER1 agonist.[\[6\]](#)[\[7\]](#)

Quantitative Data on Biological Activity:

Compound	Assay	Cell Type/System	EC50 Value
5-OxoETE methyl ester	β -arrestin recruitment	OXER1 expressing cells	1.54 μ M[6][7]
5-OxoETE	Calcium mobilization	Neutrophils	2 nM[8]
5-OxoETE	Leukocyte migration	Feline leukocytes	24 \pm 16 nM[3]

5-OxoETE Signaling Pathway

Activation of the OXER1 receptor by 5-OxoETE or its methyl ester initiates signaling through a pertussis toxin-sensitive Gi/o protein.[2] The dissociated G β subunit activates downstream effectors, including Phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately driving cellular responses such as chemotaxis and degranulation.[2][4][5]



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Caption: 5-OxoETE signaling via the OXER1 receptor.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to **5-OxoETE methyl ester** using a fluorescent calcium indicator.

1. Materials and Reagents

- **5-OxoETE methyl ester** (e.g., Cayman Chemical, Cat. No. 26059)
- Human neutrophils or a suitable cell line expressing OXER1 (e.g., CHO-OXER1)
- Fluo-4 AM or Fura-2 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium
- Fetal Bovine Serum (FBS)
- DMSO (anhydrous)
- Ionomycin (positive control)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with injection capability

2. Reagent Preparation

- **5-OxoETE Methyl Ester Stock (10 mM):** Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- **Loading Buffer:** Prepare a solution of 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS (with Ca²⁺/Mg²⁺). Protect from light.
- **Assay Buffer:** HBSS (with Ca²⁺/Mg²⁺) supplemented with 1% FBS.

3. Cell Preparation

- Isolate human neutrophils from whole blood using a standard density gradient centrifugation method or culture your OXER1-expressing cell line.
- Resuspend the cells in HBSS (without Ca^{2+} / Mg^{2+}) at a concentration of $1\text{--}2 \times 10^6$ cells/mL.
- Add an equal volume of Loading Buffer to the cell suspension.
- Incubate for 30-45 minutes at 37°C in the dark.
- Centrifuge the cells at $300 \times g$ for 5 minutes and discard the supernatant.
- Wash the cells twice by resuspending the pellet in warm Assay Buffer and centrifuging.
- After the final wash, resuspend the cells in Assay Buffer to a final concentration of 1×10^6 cells/mL.

4. Assay Procedure

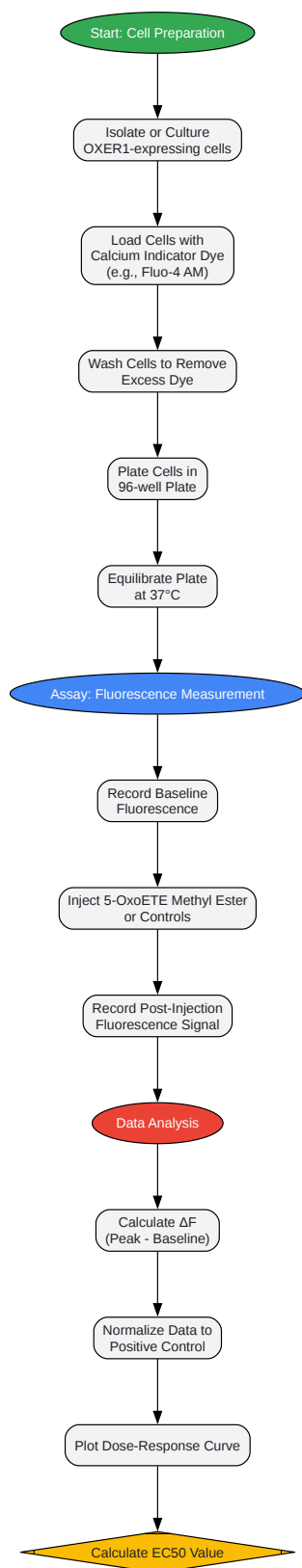
- Pipette 100 μL of the cell suspension into each well of the 96-well plate.
- Incubate the plate for 10-15 minutes at 37°C to allow cells to equilibrate.
- Prepare serial dilutions of **5-OxoETE methyl ester** in Assay Buffer at 5x the final desired concentration. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (Ionomycin).
- Place the plate in the fluorescence plate reader, pre-warmed to 37°C .
- Set the reader to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) every 1-2 seconds.
- Record a baseline fluorescence for 20-30 seconds.
- Using the plate reader's injector, add 25 μL of the 5x **5-OxoETE methyl ester** dilution (or controls) to the appropriate wells.

- Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

5. Data Analysis

- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Normalize the response by expressing it as a percentage of the maximal response observed with the positive control (Ionomycin).
- Plot the normalized response against the logarithm of the **5-OxoETE methyl ester** concentration.
- Use a non-linear regression (e.g., sigmoidal dose-response) to calculate the EC50 value.

Experimental Workflow Diagram



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Caption: Workflow for a calcium mobilization assay.

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